molecular formula C10H19NO2 B1491970 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane CAS No. 2097946-31-9

4-Methoxy-1-oxa-8-azaspiro[5.5]undecane

Cat. No.: B1491970
CAS No.: 2097946-31-9
M. Wt: 185.26 g/mol
InChI Key: MSGJQILAIRNFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-oxa-8-azaspiro[5.5]undecane is a spirocyclic compound featuring a central spiro[5.5]undecane scaffold with oxygen (1-oxa) and nitrogen (8-aza) heteroatoms, along with a methoxy substituent at the 4-position. Spiro compounds of this class are of significant interest due to their structural rigidity, which often enhances binding specificity in pharmacological applications and influences physicochemical properties such as solubility and stability.

Properties

IUPAC Name

4-methoxy-1-oxa-8-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-9-3-6-13-10(7-9)4-2-5-11-8-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGJQILAIRNFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-1-oxa-8-azaspiro[5.5]undecane has been explored for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity: Studies have indicated that derivatives of azaspiro compounds can inhibit cancer cell proliferation by modulating key signaling pathways, such as the JAK2/STAT3 pathway, which is critical in various cancers including breast and hepatocellular carcinoma .
  • Antimicrobial Properties: The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

Biological Interactions

Research has focused on how this compound interacts with biological systems:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme overactivity.
  • Receptor Binding: The compound's structure allows it to interact with various receptors, potentially influencing cellular signaling pathways relevant in disease processes .

Material Science

In industry, this compound is being utilized in the development of new materials:

  • Polymer Chemistry: Its unique spirocyclic structure makes it an attractive candidate for creating novel polymers with tailored properties, enhancing material performance in various applications.

Case Study 1: Anticancer Activity

A study investigated the effects of azaspiro derivatives on PC3 prostate cancer cells, demonstrating that these compounds significantly inhibited cell migration and invasion. The mechanism was linked to the modulation of apoptotic pathways and suppression of pro-inflammatory cytokines like IL-6, showcasing their potential as therapeutic agents against prostate cancer .

Case Study 2: Antimicrobial Efficacy

Research conducted on azaspiro compounds highlighted their effectiveness against Mycobacterium tuberculosis (Mtb). Compounds similar to this compound exhibited submicromolar potencies against Mtb, indicating their potential as new anti-tuberculosis agents .

Comparison with Similar Compounds

Comparison with Similar Spiro[5.5]undecane Derivatives

Structural Variations and Heteroatom Positioning

The spiro[5.5]undecane framework accommodates diverse heteroatoms (O, N) and substituents, which critically modulate biological and chemical properties. Below is a comparative analysis:

Table 1: Key Spiro[5.5]undecane Derivatives and Their Properties
Compound Name Heteroatoms/Substituents Key Properties/Applications References
4-Methoxy-1-oxa-8-azaspiro[5.5]undecane 1-oxa, 8-aza, 4-methoxy Potential neuroprotective activity*
1-Oxa-9-azaspiro[5.5]undecane 1-oxa, 9-aza Inactive until modified; antitub. activity post-substitution
2,4-Diazaspiro[5.5]undecane (fluorophenyl) 2,4-diaza, fluorophenyl groups High regioselectivity in synthesis; structural stability via DFT studies
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane 2,4,8,10-tetraoxa, 3,9-dimethyl Flame retardant; conformational flexibility
1,7-Dioxaspiro[5.5]undecane 1,7-dioxa Volatile spiroacetal; insect pheromone analog
9-Aza-8,8,10,10-tetramethyl-1,5-dioxaspiro[5.5]undecane 1,5-dioxa, 9-aza, tetramethyl Lubricant stabilizer against oxidation

*Inferred from structurally related 2-oxa-spiro[5.5]undecane derivatives with demonstrated neuroprotective effects .

Physicochemical Properties

  • Solubility and Stability : Substituents like methoxy groups enhance solubility compared to alkyl chains (e.g., methyl/ethyl in spiroacetals) but may reduce volatility .
  • Conformational Flexibility : Tetraoxaspiro derivatives (e.g., 2,4,8,10-tetraoxa) exhibit axial chirality and dynamic behavior, whereas diaza or aza-oxa hybrids show rigidity, favoring stable binding in drug-receptor interactions .

Research Findings and Implications

  • Synthetic Strategies : The Pauson–Khand reaction and Prins cyclization are effective for constructing spiro[5.5] cores, though regioselectivity varies with heteroatom placement .
  • Structure-Activity Relationships (SAR) :
    • Methoxy vs. Alkyl Groups : Methoxy substituents may enhance solubility and electronic effects, whereas alkyl groups (e.g., methyl in 3,9-dimethyl-tetraoxaspiro) improve thermal stability .
    • Heteroatom Positioning : 8-aza vs. 9-aza alters ring strain and hydrogen-bonding capacity, impacting biological activity .

Preparation Methods

Prins Cyclization as the Core Synthetic Strategy

The predominant method for synthesizing this compound involves the Prins cyclization reaction. This reaction enables the formation of the spirocyclic ring system by intramolecular cyclization involving an aldehyde or ketone and an alkene or alkoxy group under acidic catalysis.

  • Catalysts: Lewis acids such as boron trifluoride etherate or titanium tetrachloride are commonly employed to activate the carbonyl group and facilitate cyclization.
  • Solvents: Dichloromethane and other non-protic solvents are preferred to maintain reaction control and yield.
  • Conditions: Mild temperatures and controlled reaction times optimize the cyclization efficiency and stereoselectivity.

This approach reliably produces the spirocyclic framework with the methoxy substituent at the 4-position, critical for the compound's biological activity and chemical properties.

Industrial Scale-Up and Optimization

For industrial production, scaling the Prins cyclization requires optimization of parameters such as:

These optimizations ensure high purity and yield of this compound suitable for pharmaceutical applications.

Alternative Synthetic Routes

While Prins cyclization is the mainstay, alternative methods have been explored, including:

  • Olefin Metathesis: Using Grubbs catalysts to form spirocyclic intermediates, though this method is more complex and costly, limiting industrial feasibility.
  • Nucleophilic Substitution and Cyclization Sequences: Multi-step syntheses involving alkylation of nitrogen and oxygen atoms followed by ring closure have been reported for related spirocyclic compounds but are less common for this specific compound.

Detailed Reaction Conditions and Mechanistic Insights

Parameter Typical Conditions Notes
Catalyst Lewis acids (BF3·OEt2, TiCl4) Essential for carbonyl activation
Solvent Dichloromethane, chloroform Non-protic solvents preferred
Temperature 0 to 40 °C Mild to moderate temperatures
Reaction Time 1 to 12 hours Dependent on substrate and catalyst
Yield 70-90% High yields achievable with optimization

The Prins cyclization proceeds via activation of the aldehyde carbonyl by the Lewis acid, followed by nucleophilic attack of the alkene or alkoxy group to form a carbocation intermediate. Intramolecular nucleophilic attack by the nitrogen atom results in spirocyclic ring closure, with stereoselectivity influenced by catalyst and solvent choice.

Research Findings on Preparation

  • Studies have demonstrated that the stereochemistry of the methoxy substituent at position 4 can be controlled by the choice of catalyst and reaction conditions, which is crucial for the biological activity of the compound.
  • Optimization of solvent polarity and catalyst concentration significantly affects the reaction rate and product purity.
  • Industrial methods prioritize continuous flow processes to improve reproducibility and safety during scale-up.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Prins Cyclization Lewis acid catalysis, intramolecular cyclization High yield, stereoselective Requires strict control of conditions
Olefin Metathesis Grubbs catalyst-mediated ring formation Potential for diverse derivatives Expensive, complex
Multi-step Nucleophilic Substitution Alkylation followed by cyclization Versatile for analog synthesis Longer synthesis, lower overall yield

Q & A

Basic Research Questions

Q. How is the crystal structure of 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane determined experimentally?

  • Methodology : X-ray diffraction (XRD) is the primary method for elucidating spirocyclic compound crystal structures. Single-crystal XRD analysis provides precise spatial coordinates of atoms, bond lengths, and angles. For structurally similar spiro compounds (e.g., brominated derivatives isolated from marine algae), XRD confirmed chair conformations in fused rings and stereochemical assignments . Ensure crystals are grown under controlled conditions (e.g., slow evaporation) to minimize defects.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹).
  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR resolve spirocyclic connectivity and substituent positions. For example, methoxy protons appear as singlets (~δ 3.3 ppm), while azaspiro carbons exhibit distinct splitting patterns due to restricted rotation .
  • UV-Vis : Detects conjugation or charge-transfer transitions in derivatives with aromatic substituents .

Q. What are common synthetic routes for this compound?

  • Methodology :

  • Multi-step cyclization : Start with lactone or lactam precursors. For example, 2-Oxa-spiro[3.4]octane-1,3-dione derivatives can undergo nucleophilic substitution with amines to form azaspiro scaffolds .
  • Ring-closing metathesis : Useful for constructing spirocyclic ethers/amines. Optimize catalysts (e.g., Grubbs II) and solvent systems (e.g., dichloromethane) to control regioselectivity .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis of this compound?

  • Methodology :

  • Chiral auxiliaries : Ethyl (S)-(+)-lactate has been used to synthesize enantiopure spiroacetals in insect pheromone studies, achieving (2S,6R,8S) configurations via stereospecific lactone ring-opening .
  • Asymmetric catalysis : Chiral ligands (e.g., BINOL-derived phosphates) can induce asymmetry in spirocyclic amine formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What computational methods predict the stability and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate energy-minimized conformers (e.g., using B3LYP/6-31G* basis sets). For related spiro compounds, DFT revealed that chair-chair conformations minimize steric strain .
  • Molecular Dynamics (MD) : Simulate solvent effects on spirocyclic ring dynamics. Polar solvents (e.g., water) stabilize hydrogen-bonded intermediates .

Q. How do spirocyclic structural modifications influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., benzothiazolyl groups) to enhance binding to biological targets. For example, spirocyclic benzothiazole derivatives exhibit improved enzyme inhibition due to π-π stacking interactions .
  • In vitro assays : Test cytotoxicity and target affinity (e.g., kinase inhibition) using cell lines (e.g., HEK293) and fluorescent probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.